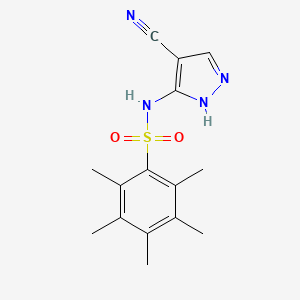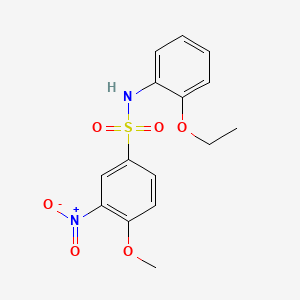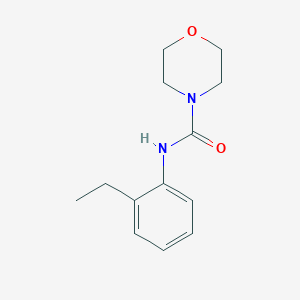![molecular formula C16H22N4O3 B7540438 N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, commonly known as CA-4P, is a synthetic compound with potential anti-cancer properties. It belongs to the class of vascular disrupting agents (VDAs) and has been extensively studied for its ability to selectively target and destroy tumor vasculature. In
Wirkmechanismus
CA-4P selectively targets and disrupts tumor vasculature by binding to tubulin, a protein essential for the formation of microtubules. CA-4P induces depolymerization of microtubules in tumor endothelial cells, leading to disruption of the cytoskeleton and subsequent vascular collapse. This results in decreased blood flow to the tumor, leading to tumor regression and inhibition of metastasis.
Biochemical and Physiological Effects
CA-4P has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and modulate the immune system. CA-4P has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
CA-4P has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its properties and purity. It also has a well-defined mechanism of action, which allows for targeted experimentation. However, CA-4P has some limitations for lab experiments. It is a potent VDA, which can make it difficult to determine the optimal dose for experiments. It also has limited solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CA-4P. One area of interest is the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide based on the structure of CA-4P. Another area of interest is the study of CA-4P in combination with other anti-cancer agents to enhance their efficacy. Additionally, there is interest in studying the immune-modulating properties of CA-4P and its potential use in immunotherapy. Finally, there is a need for further preclinical and clinical studies to fully understand the safety and efficacy of CA-4P as an anti-cancer agent.
Conclusion
In conclusion, CA-4P is a synthetic compound with potential anti-cancer properties. It selectively targets and disrupts tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CA-4P, including the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, the study of CA-4P in combination with other anti-cancer agents, and the study of its immune-modulating properties.
Synthesemethoden
The synthesis of CA-4P involves the reaction of 2-(4-aminophenyl)acetic acid with cyclohexanone to form N-(2-cyclohexylethyl)-2-(4-aminophenyl)acetamide, which is then reacted with phosgene and ammonia to form CA-4P. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CA-4P has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target and destroy tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has also been studied in combination with other anti-cancer agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c17-16(23)20-13-8-6-12(7-9-13)19-14(21)10-18-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,22)(H,19,21)(H3,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFIGUSHXZAOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)


![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)
